molecular formula C8H5F5 B1366348 (Pentafluoroethyl)benzene CAS No. 309-11-5

(Pentafluoroethyl)benzene

Cat. No. B1366348
CAS RN: 309-11-5
M. Wt: 196.12 g/mol
InChI Key: XYKZEZPREAUXDQ-UHFFFAOYSA-N
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Description

(Pentafluoroethyl)benzene is a compound with the CAS Number: 309-11-5 and a molecular weight of 196.12 . It is a benzene derivative where one of the hydrogen atoms in benzene is replaced by a pentafluoroethyl group .


Synthesis Analysis

The synthesis of (Pentafluoroethyl)benzene from Iodobenzene and Copper has been reported . The process involves the reaction of iodobenzene with copper and a (1,1,2,2,2-pentafluoroethyl) group .


Molecular Structure Analysis

The molecular structure of (Pentafluoroethyl)benzene consists of a benzene ring with a pentafluoroethyl group attached to it . The InChI code for this compound is 1S/C8H5F5/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H .


Physical And Chemical Properties Analysis

(Pentafluoroethyl)benzene shares some properties with benzene and other benzene derivatives. Benzene is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

Fluorophores

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Summary of Application : (Pentafluoroethyl)benzene is used in the development of single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone . These fluorophores have been highlighted over the last century throughout various basic research fields and industries .
  • Methods of Application : The development of these fluorophores involves the analysis of the relationship between its structure and photophysical properties both in the solution- and solid-state .
  • Results or Outcomes : The use of these fluorophores has ushered in a new era in biology and materials science .

Diagnostics and Therapeutics

  • Scientific Field : Medicine .
  • Summary of Application : (Pentafluoroethyl)benzene (PFB) is used across a spectrum of chemical and biological applications, including the development of various chemical synthesis techniques, networks and biopolymers, bioactive materials, and targeted drug delivery systems .
  • Methods of Application : The review elucidates different mechanisms and interaction strategies applied in leveraging PFBs to formulate diagnostic and theragnostic tools .
  • Results or Outcomes : The utilization of PFBs emerges as an enabler, facilitating manifold reactions, improving materials’ properties, and even opening avenues for explorative research .

Enzymatic Defluorination

  • Scientific Field : Biochemistry .
  • Summary of Application : The enzymatic defluorination of fluorine-containing compounds, such as (Pentafluoroethyl)benzene, has gained increasing attention .
  • Methods of Application : This involves the use of enzyme engineering strategies for cleaving C–F bonds, which have the highest dissociation energy found in organic compounds .
  • Results or Outcomes : This research is still ongoing, and the results are yet to be published .

Fluorophore-Related Materials Science

  • Scientific Field : Materials Science .
  • Summary of Application : (Pentafluoroethyl)benzene is used in the development of new single-benzene-based fluorophore (SBBF) derivatives .
  • Methods of Application : This involves a systematic outline of the physicochemical properties of SBBFs and representative examples of their applications .
  • Results or Outcomes : The development of new SBBF derivatives in fluorophore-related materials science fields has been advanced .

Ionic Liquids in Lithium Batteries

  • Scientific Field : Electrochemistry .
  • Summary of Application : Compounds such as tris(pentafluoroethyl)-trifluorophosphate (FAP) and bis(trifluoromethylsulfonyl)-imide (NTf2), which contain (Pentafluoroethyl)benzene, are increasingly used in ionic liquids, such as those found in lithium batteries .
  • Methods of Application : These ionic liquids are used in the development and operation of lithium batteries .
  • Results or Outcomes : The use of these ionic liquids has improved the performance of lithium batteries .

Synthesis of Aromatic Polyfluoro-Compounds

  • Scientific Field : Organic Chemistry .
  • Summary of Application : (Pentafluoroethyl)benzene is used in the synthesis of aromatic polyfluoro-compounds .
  • Methods of Application : This involves defluorination of highly fluorinated cyclohexanes over hot nickel or iron . Another method involves dehydrofluorination of polyfluorinated cyclohexane using a hot aqueous solution of KOH .
  • Results or Outcomes : The synthesis of aromatic polyfluoro-compounds from pentafluorobenzene has been achieved .

Future Directions

Future research directions could focus on difluoromethylation, which involves the addition of a CF2H group to a molecule . This could potentially involve (Pentafluoroethyl)benzene and other similar compounds. The development of early, sensitive, and specific epigenetic biomarkers of benzolism may be the leading research fields of benzene-induced leukemia in the next few years .

properties

IUPAC Name

1,1,2,2,2-pentafluoroethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKZEZPREAUXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461582
Record name (Pentafluoroethyl)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pentafluoroethyl)benzene

CAS RN

309-11-5
Record name (Pentafluoroethyl)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
AMM Dabbagh, WT Flowers, RN Haszeldine… - Journal of the …, 1979 - pubs.rsc.org
The gas-phase interconversion of hexakis(pentafluoroethyl)benzene (1) and its para-bonded isomer (2) is a clean reversible isomerisation at 7–60 mmHg and 457–602 K. …
Number of citations: 1 pubs.rsc.org
AM Dabbagh, WT Flowers, RN Haszeldine… - Journal of the …, 1975 - pubs.rsc.org
Equilibrium and kinetic studies on the title reaction show that the two isomers (1) and (2) are inter-converted by a reversible unimolecular reaction, and lead to values for the enthalpy …
Number of citations: 2 pubs.rsc.org
MG Barlow, RN Haszeldine, R Hubbard - Journal of the Chemical …, 1970 - pubs.rsc.org
Uv-irradiation of hexakis(trifluoromethyl)- and hexakis(pentafluoroethyl)-benzenes produces their valence-bond isomers. Hexakis(trifluoromethyl)benzene, in perfluoro-n-pentane …
Number of citations: 29 pubs.rsc.org
R Hubbard - 1970 - search.proquest.com
The research carried out by the author has been concerned with the valence-bond isomers of fluorinated benzenes. Both the preparation of valence-bond isomers of the formula C6X6 (…
Number of citations: 0 search.proquest.com
S Utsumi, T Katagiri, K Uneyama - Journal of Fluorine Chemistry, 2013 - Elsevier
Bimetal system of Mg–CuCl in DMI for selective CF and CCl bonds activation has been examined. This article involves (1) a short overview of bimetal system of Mg-metals for selective …
Number of citations: 14 www.sciencedirect.com
AM DABBAGH, H RN, R PJ - 1979 - pascal-francis.inist.fr
Keyword (fr) PHASE GAZEUSE REACTION THERMIQUE CONSTANTE EQUILIBRE PARAMETRE ACTIVATION HYDROCARBURE FLUOR COMPOSE ORGANIQUE PERHALOGENE …
Number of citations: 0 pascal-francis.inist.fr
MG Barlow, RN Haszeldine, MJ Kershaw - Tetrahedron, 1975 - Elsevier
Perfluoropentaethylmethylbenzene is thermally (425–600) or photochemically (λ > 270 nm) isomerised to a mixture of perfluoro - 1,2,3,5,6 - pentaethyl - 4 - methyl - and possibly …
Number of citations: 15 www.sciencedirect.com
Y Kobayashi, I Kumadaki - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
Reaction of 3-bromobenzofuran with trifluoromethyl iodide and copper powder in pyridine gave 2-(trifluoromethyl)-, 2- and 3-(pentafluoroethyl)-, and 2,3-bis(trifluoromethyl)-benzofuran, …
Number of citations: 46 pubs.rsc.org
P Sharples - 1973
Number of citations: 0
AM Dabbagh - 1975 - University of Manchester
Number of citations: 0

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